2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene
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Overview
Description
2-(1,1-Difluoroethyl)-1-fluoro-4-nitrobenzene is an organic compound that features a benzene ring substituted with a nitro group, a fluoro group, and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of 2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene may involve large-scale synthesis using similar catalytic processes. The use of 1,1-difluoroethyl chloride as a difluoroethylating reagent is advantageous due to its availability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)-1-fluoro-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The difluoroethyl group can be oxidized to form different functional groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl groups.
Reduction: The major product is 2-(1,1-difluoroethyl)-1-fluoro-4-aminobenzene.
Oxidation: Products vary based on the extent of oxidation, potentially forming carboxylic acids or aldehydes.
Scientific Research Applications
2-(1,1-Difluoroethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It is used in the design of pharmaceuticals due to its ability to mimic the steric and electronic properties of other functional groups.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic properties.
Chemical Biology: It serves as a probe in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the difluoroethyl group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in drug design and other applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1,1-Difluoroethyl)-1-fluoro-4-nitrobenzene is unique due to the presence of both a nitro group and a difluoroethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
445303-19-5 |
---|---|
Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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